N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the methoxyethyl group adds to its unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides and triazole-containing compounds.
Piperidine derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.
Triazole derivatives: Known for their stability and versatility, triazole derivatives are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a triazole ring, and a methoxyethyl group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-18-9-5-12-11(17)15-6-2-10(3-7-15)16-8-4-13-14-16/h4,8,10H,2-3,5-7,9H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPYMGHNNKCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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